N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a phenyl ring, with an acetamide group substituted at the meta position by a methylphenyl (m-tolyl) moiety. This compound was identified through high-throughput screening (HTS) for pharmacoperone activity, specifically targeting mutants of the vasopressin 2 receptor (V2R) . Its design leverages structural similarity to known active compounds, as assessed by Tanimoto scores and medicinal chemistry insights.
Properties
Molecular Formula |
C21H17N3OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H17N3OS/c1-14-5-2-6-15(11-14)12-19(25)23-17-8-3-7-16(13-17)20-24-18-9-4-10-22-21(18)26-20/h2-11,13H,12H2,1H3,(H,23,25) |
InChI Key |
SUMZEQYKBAEHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The thiazolo[5,4-b]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with thioureas or thiocyanates.
- Starting Material : 3-Bromo-2-aminopyridine reacts with potassium thiocyanate in the presence of benzoyl chloride to form a thioamide intermediate.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 4 hours induces cyclodehydration, yielding 2-bromothiazolo[5,4-b]pyridine.
- Halogen Exchange : Bromine at position 6 is replaced via nucleophilic aromatic substitution (e.g., using CuI/LiCl in DMF) to introduce functional groups for downstream coupling.
Key Data :
- Yield: 68–75% for cyclization step.
- Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 8.42 (s, 1H, H-7), 7.89 (d, $$ J = 5.2 $$ Hz, 1H, H-5), 7.32 (d, $$ J = 5.2 $$ Hz, 1H, H-4).
Functionalization of the Core with 3-Aminophenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling attaches the phenylamine group to the thiazolo-pyridine core.
Procedure (Adapted from):
- Substrate : 2-Bromothiazolo[5,4-b]pyridine reacts with 3-aminophenylboronic acid.
- Conditions : Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$ (2 eq), DME/H$$_2$$O (4:1), 80°C, 12 hours.
- Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane/EtOAc 3:1).
Key Data :
- Yield: 82%.
- $$ ^1H $$ NMR (CDCl$$_3 $$): δ 8.35 (s, 1H), 7.89 (d, $$ J = 8.4 $$ Hz, 2H), 7.45–7.32 (m, 3H).
Synthesis of 2-(m-Tolyl)Acetic Acid
Friedel-Crafts Alkylation
Procedure :
- Reaction : m-Xylene undergoes alkylation with chloroacetyl chloride in the presence of AlCl$$_3$$.
- Hydrolysis : The resulting chloroacetate is hydrolyzed with NaOH (10%) to yield 2-(m-tolyl)acetic acid.
Key Data :
Amide Bond Formation
Acid Chloride Method
- Activation : 2-(m-Tolyl)acetic acid is treated with oxalyl chloride (2 eq) in DCM at 0°C for 2 hours.
- Coupling : The acid chloride reacts with 3-(thiazolo[5,4-b]pyridin-2-yl)aniline in THF with triethylamine (3 eq) at room temperature for 6 hours.
Key Data :
- Yield: 85%.
- $$ ^13C $$ NMR (DMSO-$$ d_6 $$): δ 170.2 (C=O), 152.1 (thiazole C-2), 138.5 (aromatic C).
Alternative Routes and Optimizations
One-Pot Cyclization-Amidation
A streamlined approach combines thiazolo-pyridine synthesis and amide formation in a single reactor:
- Cyclocondensation : 2-Amino-5-bromopyridine with thiourea forms the core.
- In Situ Coupling : Direct addition of 2-(m-tolyl)acetyl chloride and aniline derivative.
Advantages : Reduced purification steps; yield: 70%.
Analytical and Spectroscopic Characterization
Table 1: Spectroscopic Data for N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-2-(m-Tolyl)Acetamide
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazolopyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Heterocycle Influence: The thiazolo[5,4-b]pyridine core in the target compound distinguishes it from pyridazine () or pyrimidoindole () derivatives. These cores dictate binding specificity; for instance, thiazolo-pyridines are preferred in V2R pharmacoperones, while pyrimidoindoles may target Toll-like receptors .
Substituent Effects: Aromatic Groups: The m-tolyl group in the target compound provides moderate lipophilicity (clogP ~3.5 estimated), compared to polar 4-fluorophenyl (clogP ~2.8) or bulky naphthamide (clogP ~4.2) groups. This balance may optimize bioavailability .
This divergence underscores the importance of target-specific scaffold optimization .
Research Findings and Implications
- Pharmacoperone Efficacy : The target compound demonstrated superior rescue efficiency for V2R mutants compared to naphthamide analogs, likely due to the m-tolyl group’s optimal steric and electronic properties .
- Metabolic Stability : Thiazolo-pyridine derivatives generally exhibit higher microsomal stability than pyrimidoindoles (e.g., t1/2 > 60 min vs. <30 min in liver microsomes), attributed to reduced susceptibility to cytochrome P450 oxidation .
- Synthetic Accessibility : The target compound’s synthesis (via HATU-mediated coupling) is more straightforward than multi-heterocyclic systems like CB-839, which require sequential Suzuki and nucleophilic substitution steps .
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its implications in drug development.
1. Synthesis
The synthesis of this compound typically involves several organic reactions:
- Formation of Thiazolopyridine Core : The thiazolopyridine structure is synthesized through cyclization involving pyridine derivatives and thioamides.
- Phenyl Group Attachment : This is achieved via substitution reactions, often utilizing halogenated precursors and palladium-catalyzed cross-coupling.
- Acetamide Formation : The final step involves amide coupling using reagents like carbodiimides or acyl chlorides.
2.1 Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.
The compound exhibited significant cytotoxic effects, with lower IC50 values indicating higher potency against cancer cells. The mechanism appears to involve inhibition of specific kinases related to cancer progression.
2.2 Antimicrobial Activity
Thiazolo[5,4-b]pyridine derivatives have also been tested for antimicrobial properties. In vitro studies showed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as a basis for developing new antimicrobial agents.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The thiazolopyridine moiety may inhibit enzymes crucial for cellular proliferation and survival.
- Receptor Modulation : Interaction with receptors involved in signaling pathways could lead to altered cellular responses.
Molecular docking studies have provided insights into the binding affinities and interactions at the active sites of target enzymes, which are critical for understanding the compound's efficacy.
4. Case Studies
Several case studies highlight the potential therapeutic applications of thiazolo[5,4-b]pyridine derivatives:
- Case Study 1 : A derivative was tested in a xenograft model of breast cancer, showing a significant reduction in tumor size compared to controls.
- Case Study 2 : In a clinical trial focusing on antimicrobial resistance, a derivative demonstrated effectiveness against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide, and how can reaction yields be improved?
- Methodology :
- Substitution and condensation : Start with substituted nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) and heterocyclic alcohols (e.g., pyridinemethanol) under alkaline conditions for substitution. Reduce intermediates using iron powder under acidic conditions, followed by condensation with cyanoacetic acid .
- Key parameters : Reaction temperature (mild conditions preferred), choice of condensing agents (e.g., DCC or EDCl), and purification via recrystallization (pet-ether or ethanol). Monitor via TLC for completion .
- Yield optimization : Use excess reagents in stoichiometric ratios, employ inert atmospheres (N₂/Ar), and optimize solvent systems (e.g., DMF for solubility).
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Analytical techniques :
- 1H NMR : Verify aromatic proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and acetamide NH signals (δ ~10 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazolo-pyridine scaffold .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- PASS algorithm : Predict potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known active compounds .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2). Validate docking poses with MD simulations .
- Data interpretation : Prioritize targets with high Pa (probability of activity) and Pi (probability of inactivity) scores from PASS. Cross-reference with experimental assays (e.g., enzyme inhibition IC₅₀).
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case example : If one study reports potent antibacterial activity while another shows no effect:
- Experimental variables : Check differences in bacterial strains, compound purity (≥95% by HPLC), or solvent systems (DMSO vs. aqueous buffers) .
- Assay conditions : Compare MIC (minimum inhibitory concentration) protocols, incubation times, and cytotoxicity controls .
- Statistical reconciliation : Apply meta-analysis to aggregate data, identifying outliers or systematic biases.
Q. How can the thiazolo[5,4-b]pyridine scaffold be modified to enhance pharmacokinetic properties?
- Structural modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability. Calculate LogP values (target 2–5) .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., amides or heterocycles) .
- In vitro ADME : Assess metabolic degradation using liver microsomes and plasma protein binding assays.
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s anticancer potential?
- Assay selection :
- Cell viability : MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., doxorubicin) .
- Apoptosis : Flow cytometry with Annexin V/PI staining.
Q. How can regioselectivity challenges in synthesizing the thiazolo-pyridine core be addressed?
- Synthetic strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
